Benzenamine, 4-isononyl-N-phenyl-
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Overview
Description
4-Isononyl-N-phenylbenzenamine is an organic compound with the molecular formula C21H29N. . This compound is characterized by its unique structure, which includes a phenyl group substituted with an isononyl chain. It is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isononyl-N-phenylbenzenamine typically involves the reaction of aniline with an isononyl halide under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Isononyl-N-phenylbenzenamine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Isononyl-N-phenylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Isononyl-N-phenylbenzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isononyl-N-phenylbenzenamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: Shares a similar phenyl group but with a butyl chain instead of an isononyl chain.
Phenoxybenzamine: Contains a phenyl group with an oxybenzyl substitution.
Uniqueness
4-Isononyl-N-phenylbenzenamine is unique due to its long isononyl chain, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
56841-49-7 |
---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-(7-methyloctyl)-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-18(2)10-6-3-4-7-11-19-14-16-21(17-15-19)22-20-12-8-5-9-13-20/h5,8-9,12-18,22H,3-4,6-7,10-11H2,1-2H3 |
InChI Key |
PDIHTZXJDBPERH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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